molecular formula C4H3ClO2 B12446886 5-Chloro-2,5-dihydrofuran-2-one

5-Chloro-2,5-dihydrofuran-2-one

Cat. No.: B12446886
M. Wt: 118.52 g/mol
InChI Key: YAYVBOVGNZFFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,5-dihydrofuran-2-one is a heterocyclic organic compound that features a five-membered ring containing both oxygen and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,5-dihydrofuran-2-one typically involves the chlorination of 2,5-dihydrofuran-2-one. One common method includes the reaction of 2,5-dihydrofuran-2-one with thionyl chloride (SOCl₂) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furanones, lactones, and other heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-2,5-dihydrofuran-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 5-Chloro-2,5-dihydrofuran-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,5-dihydrofuran-2-one is unique due to the presence of the chlorine atom, which enhances its electrophilic character and reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C4H3ClO2

Molecular Weight

118.52 g/mol

IUPAC Name

2-chloro-2H-furan-5-one

InChI

InChI=1S/C4H3ClO2/c5-3-1-2-4(6)7-3/h1-3H

InChI Key

YAYVBOVGNZFFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.